molecular formula C19H27NO2 B5122910 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone

1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone

Cat. No.: B5122910
M. Wt: 301.4 g/mol
InChI Key: XBYIWEVXNSASAT-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acridine Core: This step involves the cyclization of appropriate precursors to form the acridine core. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of Substituents: The methoxy and trimethyl groups are introduced through various substitution reactions. Common reagents include methylating agents such as methyl iodide or dimethyl sulfate.

    Final Functionalization: The ethanone group is introduced in the final step, often through acylation reactions using reagents like acetyl chloride or acetic anhydride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine core. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound has shown potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone include other acridine derivatives such as:

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Amsacrine: An anticancer agent that intercalates into DNA.

    Proflavine: An antiseptic and disinfectant with DNA-binding properties.

Compared to these compounds, this compound is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIWEVXNSASAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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